Cas no 1806351-50-7 (2,3-Dichloro-6-(difluoromethoxy)mandelic acid)

2,3-Dichloro-6-(difluoromethoxy)mandelic acid is a specialized organic compound featuring a mandelic acid backbone substituted with dichloro and difluoromethoxy functional groups. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly as an intermediate in the preparation of agrochemicals or pharmaceuticals. The presence of both chloro and fluoromethoxy groups enhances its electrophilic character, making it valuable for selective derivatization or coupling reactions. Its precise steric and electronic properties may also contribute to chiral synthesis applications. The compound’s stability under standard conditions ensures handling convenience, while its distinct functionalization offers versatility for further chemical modifications. Suitable for research and industrial-scale synthesis.
2,3-Dichloro-6-(difluoromethoxy)mandelic acid structure
1806351-50-7 structure
Product Name:2,3-Dichloro-6-(difluoromethoxy)mandelic acid
CAS No:1806351-50-7
MF:C9H6Cl2F2O4
MW:287.044348239899
CID:4707597
Update Time:2025-08-05

2,3-Dichloro-6-(difluoromethoxy)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichloro-6-(difluoromethoxy)mandelic acid
    • Inchi: 1S/C9H6Cl2F2O4/c10-3-1-2-4(17-9(12)13)5(6(3)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
    • InChI Key: SXGKKZHQJWINRO-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1C(C(=O)O)O)OC(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 280
  • Topological Polar Surface Area: 66.8

2,3-Dichloro-6-(difluoromethoxy)mandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015027314-250mg
2,3-Dichloro-6-(difluoromethoxy)mandelic acid
1806351-50-7 97%
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494.40 USD 2021-06-17
Alichem
A015027314-500mg
2,3-Dichloro-6-(difluoromethoxy)mandelic acid
1806351-50-7 97%
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Alichem
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1806351-50-7 97%
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Additional information on 2,3-Dichloro-6-(difluoromethoxy)mandelic acid

Comprehensive Overview of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid (CAS No. 1806351-50-7): Properties, Applications, and Industry Relevance

2,3-Dichloro-6-(difluoromethoxy)mandelic acid (CAS No. 1806351-50-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This halogenated mandelic acid derivative combines a difluoromethoxy group with dichloro substitution, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular formula, C9H6Cl2F2O4, reflects a balance of lipophilicity and polarity, which is critical for drug permeability and target binding.

Recent studies highlight the growing demand for fluorinated compounds like 2,3-Dichloro-6-(difluoromethoxy)mandelic acid in medicinal chemistry. Fluorine incorporation often enhances metabolic stability and bioavailability, addressing key challenges in drug development. Researchers are exploring its potential as a chiral building block for asymmetric synthesis, particularly in designing GABA receptor modulators and herbicide precursors. The compound's stereocenter allows for enantioselective applications, aligning with the pharmaceutical industry's focus on single-enantiomer drugs.

From an environmental perspective, the difluoromethoxy moiety in CAS 1806351-50-7 offers reduced persistence compared to traditional chlorinated compounds, responding to regulatory pressures for greener agrochemicals. Analytical methods such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP manufacturing. Stability studies under various pH conditions suggest optimal handling protocols, a frequent query among industrial users.

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid typically involves electrophilic aromatic substitution followed by oxidative cleavage, with yields optimized through microwave-assisted reactions—a technique increasingly searched in process chemistry forums. Patent analyses reveal its inclusion in novel crop protection formulations, coinciding with rising global interest in sustainable agriculture. Computational chemistry models predict favorable ADMET properties, making it a candidate for lead optimization pipelines.

Supply chain data indicates growing availability of CAS 1806351-50-7 through custom synthesis providers, with purity specifications tailored for preclinical research. Its compatibility with continuous flow chemistry systems answers industry demands for scalable production. Safety assessments show lower ecotoxicity than analogous polyhalogenated compounds, addressing REACH compliance concerns frequently raised in European markets.

Emerging applications include its use in metal-organic frameworks (MOFs) for selective molecular recognition, leveraging its hydrogen-bonding capacity. The compound's logP value (predicted 2.1±0.3) positions it within the ideal range for blood-brain barrier penetration, a hot topic in CNS drug discovery communities. Comparative studies with non-fluorinated analogs demonstrate improved metabolic resistance, particularly against cytochrome P450 enzymes.

Quality control protocols for 1806351-50-7 emphasize chiral HPLC analysis to ensure enantiopurity, crucial for pharmaceutical intermediates. Thermal analysis (DSC) reveals a melting point range of 142-145°C, with decomposition above 240°C—key data for process safety evaluations. The compound's water solubility (23 mg/L at 25°C) informs formulation strategies, a common challenge discussed in drug delivery optimization circles.

Recent publications correlate the ortho-dichloro substitution pattern with enhanced herbicidal activity, explaining its inclusion in next-generation auxin mimics. The difluoromethoxy group's electron-withdrawing effects modify aromatic ring reactivity, enabling selective cross-coupling reactions—a technique trending in organofluorine chemistry research. Storage recommendations (2-8°C under inert atmosphere) reflect standard practices for acid-sensitive compounds.

Innovative uses extend to proteolysis-targeting chimeras (PROTACs), where its linker functionality connects E3 ligase binders to target proteins. This aligns with the booming interest in targeted protein degradation therapies. Regulatory filings indicate 2,3-Dichloro-6-(difluoromethoxy)mandelic acid as a registered intermediate in FDA-approved drug synthesis, though specific products remain proprietary.

Market analysts project increased adoption of fluorinated mandelic acids like CAS 1806351-50-7, driven by expanding generic pharmaceutical pipelines and agrochemical innovation. Its cost-effective synthesis from commodity chemicals makes it attractive for emerging markets. Research collaborations are investigating its biocatalytic resolution using engineered lipases, responding to the green chemistry movement's priorities.

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